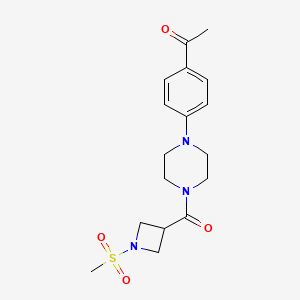

1-(4-(4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-(4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone” is a complex organic molecule that contains several functional groups, including an azetidine ring, a piperazine ring, a phenyl ring, and a methylsulfonyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The azetidine and piperazine rings are both heterocyclic structures, which can have interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and piperazine rings, as well as the methylsulfonyl and carbonyl groups. These functional groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make this compound a base, and the presence of the carbonyl group could make it a potential electrophile .Scientific Research Applications

Electrochemical Synthesis Applications

- Electrochemical synthesis of substituted phenylpiperazines: A study by Nematollahi and Amani (2011) explored the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of arylsulfinic acids. This research led to the development of new phenylpiperazine derivatives through an environmentally friendly and reagent-less electrochemical method, highlighting a potential application in the synthesis of complex molecules related to "1-(4-(4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone" (Nematollahi & Amani, 2011).

Metabolic Pathway Exploration

- Oxidative metabolism of novel antidepressants: Another study focused on the oxidative metabolism of Lu AA21004, identifying key enzymes involved in its metabolic pathway. Although not directly related, understanding the metabolism of similar compounds can provide insights into the potential pharmacokinetic behavior of "this compound" (Hvenegaard et al., 2012).

Synthesis and Characterization of Derivatives

- One-pot Biginelli synthesis of novel dihydropyrimidinone derivatives: Research by Bhat et al. (2018) on the synthesis and characterization of dihydropyrimidinone derivatives containing piperazine/morpholine moiety provides an example of how similar synthetic methodologies could be applied to the synthesis and exploration of the chemical space around compounds like "this compound" (Bhat et al., 2018).

Antibacterial, Antifungal, and Cytotoxic Activities

- Evaluation of antibacterial, antifungal, and cytotoxic activities: Gan et al. (2010) synthesized azole-containing piperazine derivatives and evaluated their in vitro antibacterial, antifungal, and cytotoxic activities. Such studies demonstrate the potential biomedical applications of piperazine derivatives, which may extend to compounds like "this compound" by exploring their bioactivity profile (Gan et al., 2010).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

1-[4-[4-(1-methylsulfonylazetidine-3-carbonyl)piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S/c1-13(21)14-3-5-16(6-4-14)18-7-9-19(10-8-18)17(22)15-11-20(12-15)25(2,23)24/h3-6,15H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEIZKXEFPKUQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CN(C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B2615121.png)

![3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B2615123.png)

![6-Chloro-2-methyl-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2615127.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2615130.png)

![7-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2615133.png)

![N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide](/img/structure/B2615135.png)

![(E)-4-(Dimethylamino)-N-[(2-propan-2-yloxypyrimidin-4-yl)methyl]but-2-enamide](/img/structure/B2615138.png)

![(E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2615141.png)